![molecular formula C17H17FN2O2 B2437526 N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide CAS No. 2034568-82-4](/img/structure/B2437526.png)
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a cyclopropyl group, a pyridine ring, and a fluorophenoxyacetamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide” typically involves multiple steps, including the formation of the pyridine ring, the introduction of the cyclopropyl group, and the attachment of the fluorophenoxyacetamide moiety. Common synthetic routes may include:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Fluorophenoxyacetamide Moiety: This can be done through nucleophilic substitution reactions, where a fluorophenol derivative reacts with an acetamide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide” may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenoxy or pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides; electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
“N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide” would depend on its specific biological or chemical target. Potential molecular targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N-((5-cyclopropylpyridin-3-yl)methyl)-2-(2-chlorophenoxy)acetamide
- N-((5-cyclopropylpyridin-3-yl)methyl)-2-(2-bromophenoxy)acetamide
- N-((5-cyclopropylpyridin-3-yl)methyl)-2-(2-methylphenoxy)acetamide
Uniqueness
The uniqueness of “N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide” may lie in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the fluorine atom, for example, may enhance its metabolic stability and binding affinity to certain targets.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-15-3-1-2-4-16(15)22-11-17(21)20-9-12-7-14(10-19-8-12)13-5-6-13/h1-4,7-8,10,13H,5-6,9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCVKMRPPSWFQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
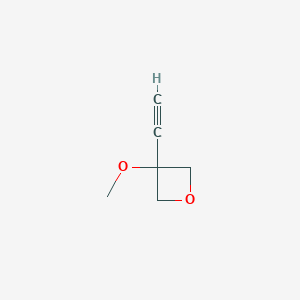
![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2437447.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B2437450.png)
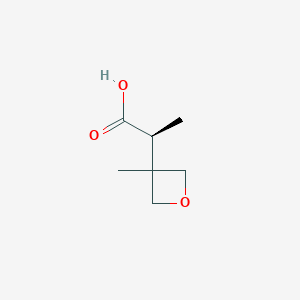
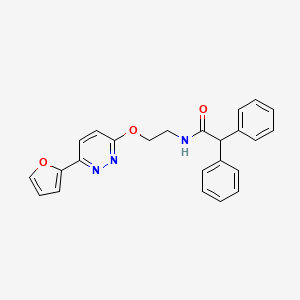
![2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2437457.png)
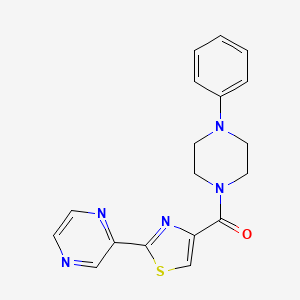
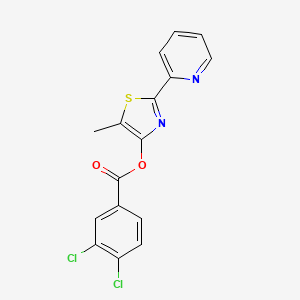
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2437461.png)

![3-cyclopropaneamido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2437463.png)
![1-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2437464.png)
![N-benzyl-3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2437465.png)
![(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2437466.png)
